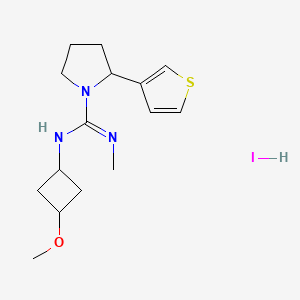

![molecular formula C12H13BrN2O2 B7355882 (6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B7355882.png)

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). PDE4 is an enzyme that breaks down cAMP, a second messenger molecule that plays a crucial role in various physiological processes, including inflammation, immune response, and cognitive function. Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and neurodegenerative disorders.

Mecanismo De Acción

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 exerts its pharmacological effects by selectively inhibiting PDE4, which hydrolyzes cAMP to AMP. By inhibiting PDE4, this compound 20-1724 can increase cAMP levels, which in turn activate downstream signaling pathways, such as protein kinase A (PKA) and exchange protein activated by cAMP (EPAC). These pathways can modulate various cellular processes, such as gene expression, ion channel activity, and cytoskeletal dynamics.

Biochemical and Physiological Effects:

This compound 20-1724 has been shown to have a range of biochemical and physiological effects, depending on the cell type and tissue context. For example, in immune cells, this compound 20-1724 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1). In smooth muscle cells, this compound 20-1724 can induce relaxation by increasing cAMP levels, leading to the activation of PKA and the inhibition of myosin light chain kinase (MLCK). In the brain, this compound 20-1724 can enhance cognitive function by increasing cAMP levels in the hippocampus, a brain region important for learning and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 has several advantages as a research tool, including its high selectivity for PDE4, its ability to increase cAMP levels in a dose-dependent manner, and its well-established pharmacological profile. However, this compound 20-1724 also has some limitations, such as its poor solubility in aqueous solutions, its potential off-target effects on other PDE isoforms, and its relatively short half-life in vivo.

Direcciones Futuras

For research on (6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 include:

1. Development of more potent and selective PDE4 inhibitors based on the structure of this compound 20-1724.

2. Investigation of the therapeutic potential of this compound 20-1724 in other diseases, such as inflammatory bowel disease, multiple sclerosis, and depression.

3. Evaluation of the safety and efficacy of this compound 20-1724 in clinical trials.

4. Elucidation of the molecular mechanisms underlying the effects of this compound 20-1724 on various cellular processes.

5. Development of novel drug delivery systems to improve the pharmacokinetic properties of this compound 20-1724, such as its solubility and half-life.

In conclusion, this compound 20-1724 is a selective inhibitor of PDE4 that has been extensively studied for its potential therapeutic applications in various diseases. Its ability to increase cAMP levels and modulate downstream signaling pathways makes it a valuable research tool for investigating the role of PDE4 in various physiological and pathological processes. Further research on this compound 20-1724 is needed to fully elucidate its therapeutic potential and to develop more potent and selective PDE4 inhibitors.

Métodos De Síntesis

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 can be synthesized via a multi-step process involving the reaction of 2-bromobenzylamine with 1,2,5,6-tetrahydro-6-methyl-3,6-dioxo-4-pyridazinecarboxylic acid ethyl ester, followed by the cyclization of the intermediate product with trifluoroacetic acid. The final product can be obtained by recrystallization from ethanol.

Aplicaciones Científicas De Investigación

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione 20-1724 has been widely used as a research tool to investigate the role of PDE4 in various physiological and pathological processes. Studies have shown that this compound 20-1724 can increase cAMP levels in cells and tissues, leading to a range of downstream effects, such as inhibition of inflammatory cytokine production, relaxation of smooth muscle cells, and enhancement of cognitive function.

Propiedades

IUPAC Name |

(6R)-3-[(2-bromophenyl)methyl]-6-methylpiperazine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O2/c1-7-11(16)15-10(12(17)14-7)6-8-4-2-3-5-9(8)13/h2-5,7,10H,6H2,1H3,(H,14,17)(H,15,16)/t7-,10?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZHIARUTDPAHQG-PVSHWOEXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC(C(=O)N1)CC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3aR,6aS)-3a-methyl-5-pyridin-3-ylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-2-cyclopentyloxyethanone](/img/structure/B7355802.png)

![4-[[(3aR,6aS)-5-(2-ethyl-6-methylpyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-methylpyridin-2-one](/img/structure/B7355810.png)

![[(3aR,6aS)-3a-methyl-5-pyridin-3-ylsulfonyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-spiro[2.3]hexan-2-ylmethanone](/img/structure/B7355822.png)

![2-[(3aR,6aS)-5-(2-ethyl-6-methylpyrimidin-4-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-N-cyclopentylacetamide](/img/structure/B7355828.png)

![[(3aR,6aS)-2-[(3,3-difluorocyclopentyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-[(2R)-oxolan-2-yl]methanone](/img/structure/B7355829.png)

![3-[(3aS,6aR)-5-(2-cyclopentyloxyacetyl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-1-methylpiperidin-2-one](/img/structure/B7355836.png)

![3-[(3aR,6aS)-2-[(4-chlorophenyl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one](/img/structure/B7355841.png)

![2-[(3aR,6aS)-3a-methyl-5-[2-(1-methylpyrazol-4-yl)acetyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-2-yl]-N-cyclopentylacetamide](/img/structure/B7355844.png)

![2-[[(2R)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]amino]pyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7355856.png)

![(2S,6R)-2,6-dimethyl-N'-[2-(4-methyl-1,3-thiazol-2-yl)propyl]morpholine-4-carboximidamide;hydroiodide](/img/structure/B7355862.png)

![3-[4-(aminomethyl)triazol-1-yl]-N-[(1R,3S)-3-cyanocyclopentyl]piperidine-1-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B7355870.png)

![(2S,4R)-1-(4-tert-butylphenyl)sulfonyl-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7355885.png)

![[3-chloro-6-(trifluoromethyl)-1-benzothiophen-2-yl]-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]methanone](/img/structure/B7355886.png)